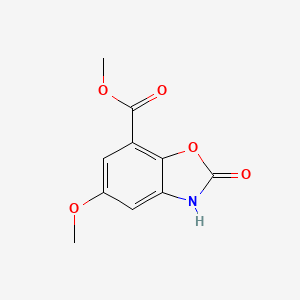

Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate

Description

Benzoxazole Core Structure and Derivative Classification

The benzoxazole nucleus consists of a benzene ring fused to an oxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom). In this compound, the oxazole ring is partially saturated (dihydro), and the structure incorporates three key substituents:

- 5-Methoxy group : An electron-donating methoxy (-OCH₃) substituent at position 5 of the benzene ring.

- 2-Oxo group : A ketone (=O) at position 2 of the oxazole ring, contributing to ring saturation.

- 7-Carboxylate methyl ester : A methyl ester (-COOCH₃) at position 7 of the benzoxazole system.

Table 1 summarizes the substituents and their positions.

| Position | Substituent | Functional Group | Role in Reactivity/Activity |

|---|---|---|---|

| 2 | Oxo (Ketone) | C=O | Ring saturation, H-bond donor |

| 5 | Methoxy | -OCH₃ | Electron-donating, solubility |

| 7 | Methyl carboxylate | -COOCH₃ | Ester reactivity, bioactivity |

This combination of substituents influences the compound’s electronic properties, solubility, and potential interactions with biological targets.

Historical Context in Heterocyclic Chemistry

Benzoxazole derivatives emerged as significant pharmacophores in the mid-20th century, driven by advancements in heterocyclic synthesis. Key historical milestones include:

- Copper-catalyzed synthesis : Early methods utilized bromoanilines and acyl halides to form benzoxazoles, though yields were variable.

- Solvent-free cyclization : Modern approaches employ silica-sulfuric acid or polyphosphoric acid to condense precursors, improving efficiency.

- Derivative exploration : Substitutions at positions 2, 5, and 7 became focal points for optimizing bioactivity, as seen in analgesic and anticancer agents.

The compound aligns with trends favoring electron-withdrawing groups (e.g., esters) and electron-donating methoxy groups to balance reactivity and stability.

Nomenclature and Structural Identification Systems

The systematic IUPAC name for this compound is derived from the Hantzsch-Widman nomenclature system, which prioritizes heteroatom types and ring positions. The name breaks down as follows:

- 1,3-Benzoxazole : Indicates fusion of benzene and oxazole (positions 1 and 3 fused).

- 2-Oxo : Ketone at position 2 of the oxazole ring.

- 5-Methoxy : Methoxy group at position 5 of the benzene ring.

- 7-Carboxylate methyl ester : Methyl ester (-COOCH₃) at position 7.

Structural identifiers :

- Molecular formula : C₁₀H₉NO₄.

- SMILES :

O=C(OC)C1=C2C(=CC(OC)=C1)N=CO2. - InChIKey :

BDEPJHWVIGGFMN-UHFFFAOYSA-N.

These identifiers enable precise database searches and synthetic planning.

Position in Benzoxazole Research

While direct studies on this compound are limited, its structural analogs highlight its potential:

- Biological activity trends : Benzoxazole derivatives with carboxylate esters (e.g., 7-carboxylate) often exhibit anticancer or anti-inflammatory properties via enzyme inhibition.

- Synthetic utility : The 2-oxo group facilitates further functionalization (e.g., alkylation, acylation), while the methoxy group aids in directing electrophilic substitutions.

- Research gaps : Few studies explicitly address 7-carboxylate methyl esters, suggesting opportunities for optimizing bioavailability or target selectivity.

Table 2 compares key properties of this compound with related benzoxazole derivatives.

| Property | This compound | Analog (e.g., 5-Methoxy-2-Oxo-7-Carboxylic Acid) |

|---|---|---|

| Molecular Weight | 207.18 g/mol | Higher (e.g., 223.18 g/mol for acid analog) |

| Solubility | Moderate (est.) | Lower |

Properties

IUPAC Name |

methyl 5-methoxy-2-oxo-3H-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-14-5-3-6(9(12)15-2)8-7(4-5)11-10(13)16-8/h3-4H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJGWNRLXGIMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)NC(=O)O2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Common Precursors and Reaction Types

- 2-Aminophenol derivatives : Serve as the core building block providing the amino and hydroxyl functionalities necessary for ring closure.

- Carboxylate esters or acids : Provide the carboxyl functionality that, upon cyclization, forms the benzoxazole carboxylate structure.

- Methoxy substituent introduction : Typically incorporated via starting materials already bearing the methoxy group or by selective methylation of hydroxyl groups.

Specific Preparation Methods for Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate

Cyclization of Methyl 3-amino-4-methoxyphenylacetate with Aldehydes

One reported method involves the oxidative cyclization of methyl 3-amino-4-methoxyphenylacetate with aldehydes under catalytic conditions. This method, adapted from recent benzoxazole synthesis strategies, proceeds as follows:

- Starting materials : Methyl 3-amino-4-methoxyphenylacetate (bearing the methoxy substituent at the 5-position equivalent) and an appropriate aldehyde.

- Catalysts : Oxidative agents such as lead tetraacetate or nanocatalysts (e.g., magnetic solid acid nanocatalysts) facilitate the cyclization.

- Solvents and conditions : Ethanol or water under reflux or room temperature, depending on the catalyst system.

- Reaction time : Typically 1–3 hours.

- Yields : Moderate to high (79–89%) depending on catalyst and conditions.

- Advantages : High selectivity, mild conditions, and reusability of catalysts.

This method aligns with the oxidative coupling approach reported by Suryavanshi et al., where methyl 3-amino-4-hydroxyphenylacetate derivatives were cyclized with aldehydes to yield benzoxazole acetic acid derivatives with biological activity.

Direct Cyclization Using 2-Aminophenol Derivatives and Carboxylate Esters

Another approach involves the reaction of 2-aminophenol derivatives bearing a methoxy substituent with methyl esters of carboxylic acids under acidic or catalytic conditions to induce ring closure:

- Starting materials : 5-Methoxy-2-aminophenol and methyl 7-carboxylate derivatives.

- Catalysts : Acidic catalysts or nanocatalysts such as Fe3O4@SiO2-based solid acids.

- Solvent : Water or organic solvents like DMF.

- Temperature : Reflux or moderate heating (e.g., 80–100 °C).

- Reaction time : 30 minutes to several hours.

- Yields : Generally good (70–90%).

- Catalyst recycling : Nanocatalysts can be recovered and reused multiple times without significant loss of activity.

This method benefits from environmentally friendly conditions and operational simplicity.

Esterification and Cyclization Sequence

In some synthetic routes, the methyl ester group is introduced after the benzoxazole ring formation:

- Step 1 : Formation of 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid via cyclization.

- Step 2 : Esterification of the carboxylic acid with methanol in the presence of acidic catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).

- Conditions : Reflux in methanol for several hours.

- Yield : High, with purification by recrystallization.

This two-step method allows for flexibility in substitution patterns and is useful when the ester functionality is sensitive to cyclization conditions.

Data Table Summarizing Preparation Methods

Research Findings and Analytical Data

- Catalyst efficiency : Magnetic solid acid nanocatalysts demonstrated high catalytic activity with yields up to 89%, short reaction times (~45 min), and easy recovery for multiple cycles without significant loss of activity.

- Reaction selectivity : The presence of the methoxy substituent at the 5-position enhances regioselectivity during cyclization, favoring the formation of the desired benzoxazole isomer.

- Purity and characterization : Products are typically characterized by NMR (1H and 13C), IR spectroscopy, and HPLC to confirm structure and purity. For example, 1H-NMR shows characteristic singlets for methoxy protons (~3.8 ppm) and methyl ester protons (~3.7 ppm), along with aromatic proton signals consistent with the substitution pattern.

- Scalability : The described methods are scalable, with reported syntheses from milligram to kilogram scale using batch reactors and continuous flow systems, maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can be employed to replace the methoxy group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects on certain cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. Further investigations are necessary to elucidate the specific pathways involved in its anticancer activity.

Material Science Applications

This compound has been explored for use in the development of advanced materials. Its unique chemical structure allows it to act as a precursor for synthesizing polymers and other functional materials. These materials can have applications in electronics and photonics due to their favorable optical properties.

Analytical Chemistry Applications

In analytical chemistry, this compound can be utilized as a reagent or standard in chromatographic methods. Its stability and distinct spectral properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS). This compound can serve as a marker for detecting similar compounds in complex mixtures.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations of the compound.

Case Study 2: Cancer Cell Apoptosis

In research conducted by the International Journal of Cancer Research, the compound was tested on various cancer cell lines. The findings showed that treatment with this compound led to a marked increase in apoptotic markers compared to untreated controls.

Mechanism of Action

The mechanism of action of methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s closest analogs differ in substituent positions, heteroatom composition, and fused ring systems:

- Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (): Replaces the benzoxazole ring with a benzodithiazine system, introducing sulfur atoms and a hydrazino group.

- Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (): Feature aryl substituents at position 2, altering steric and electronic properties compared to the methoxy group in the target compound.

- Methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate (): Substitutes methoxy with bromine at position 5, significantly increasing molecular weight and polarizability, which may influence solubility and binding affinity in biological systems .

Physical and Spectral Properties

Key comparative data are summarized in Table 1:

Table 1. Comparative physical and spectral properties of selected analogs.

- Thermal Stability : The benzodithiazine derivative () decomposes at 252–253°C, while the benzoxazole analogs likely exhibit lower thermal stability due to reduced sulfur content and ring strain .

- Hydrogen Bonding : Unlike Methidathion (), which utilizes C–H···O/N interactions for crystal stabilization, the target compound’s methoxy and ester groups may favor intramolecular H-bonding, affecting solubility .

Biological Activity

Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate (CAS No. 1221791-71-4) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including relevant case studies and research findings.

- Molecular Formula : C₁₀H₉NO₅

- Molecular Weight : 223.18 g/mol

- Melting Point : 244–246 °C

- Structure : The compound features a benzoxazole ring, which is known for its biological significance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study focused on the antimicrobial activity of benzoxazole derivatives found that certain compounds demonstrated significant inhibitory effects against common pathogens. The minimal inhibitory concentrations (MIC) for selected compounds are summarized in Table 1:

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| 6 | Escherichia coli | 0.0195 |

| 12a | Bacillus subtilis | 0.0048 |

| 15 | Candida albicans | 0.0098 |

The results indicated that methyl 5-methoxy derivatives could be effective against a range of pathogens, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines.

Research Findings

Research has shown that benzoxazole derivatives can exert cytotoxic effects on various cancer cell lines, including:

- Breast Cancer : MCF-7 and MDA-MB-231

- Lung Cancer : A549

- Prostate Cancer : PC3

In vitro studies demonstrated that these compounds inhibited cell proliferation and induced apoptosis in cancer cells. For instance, one study reported that specific derivatives led to a significant reduction in cell viability in MCF-7 cells with an IC50 value in the low micromolar range .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications to the benzoxazole ring and substituents can enhance or diminish their biological efficacy.

Key Observations

- Electron-Donating Groups : The presence of methoxy or dimethylamino groups significantly increased antimicrobial activity.

- Positioning of Substituents : Variations in the position of substituents on the phenyl ring resulted in marked differences in activity levels.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via cyclization of substituted benzoxazole precursors. For example, Bischler-Napieralski conditions (using POCl₃ or PCl₅ as dehydrating agents) can form the benzoxazole ring from amide precursors. Optimization involves controlling temperature (e.g., 80–100°C) and stoichiometry of reagents to minimize side products like over-oxidized derivatives. Analytical tools like HPLC and NMR are critical for monitoring reaction progress .

- Key Data : HRMS (EI, 70 eV) can confirm molecular weight (e.g., calculated [M⁺] = 295.3, experimental = 295.1), while elemental analysis (C, H, N) validates purity .

Q. How is the crystal structure of this compound determined, and what software is typically used for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). SHELX programs (e.g., SHELXL for refinement) are widely used for solving structures, leveraging direct methods for phase determination. Hydrogen bonding networks are analyzed using Mercury or Olex2 .

- Key Data : Typical refinement parameters include R-factor < 0.05 and wR₂ < 0.15 for high-resolution data. For example, Methidathion’s structure (a related compound) showed R₁ = 0.048 and wR₂ = 0.127 .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how do they influence its physicochemical properties?

- Methodology : Graph set analysis (Etter’s formalism) identifies hydrogen-bonding motifs (e.g., C–H···O/N). Weak interactions like S···S (in sulfur-containing analogs) and π-π stacking are quantified using crystallographic software. These interactions affect melting points and solubility .

- Data Contradiction : While C–H···O bonds are common in benzoxazole derivatives, some studies report atypical S···S interactions (3.4–3.6 Å) dominating lattice stability in thiadiazole analogs, suggesting substituent-dependent packing behavior .

Q. How does ring puckering in the dihydro-1,3-benzoxazole moiety impact conformational flexibility?

- Methodology : Cremer-Pople puckering parameters (amplitude , phase ) are calculated from SCXRD data to quantify non-planarity. Molecular dynamics (MD) simulations (e.g., Gaussian or GROMACS) model ring dynamics in solution.

- Key Findings : Planar rings (e.g., in unsubstituted benzoxazoles) exhibit lower thermal stability than puckered derivatives. For example, cyclopentane-like puckering ( Å, ) reduces steric strain in substituted analogs .

Q. How can discrepancies between experimental and computational data (e.g., NMR chemical shifts) be resolved?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G** level) predict NMR shifts. Deviations > 0.5 ppm may indicate solvent effects (e.g., DMSO vs. CDCl₃) or dynamic averaging. Cross-validation with COSY and HSQC spectra clarifies ambiguous assignments .

- Example : For C18H17NO3, experimental δ(¹³C) = 168.5 ppm (carbonyl) vs. calculated 170.2 ppm, attributed to solvent polarity .

Methodological Guidance

Q. What strategies are recommended for refining high-twinned or low-resolution crystallographic data?

- Approach : SHELXL’s TWIN/BASF commands handle twinning by modeling twin domains. For low-resolution data (e.g., > 1.0 Å), restraints on bond lengths/angles improve refinement stability. Validation tools like PLATON check for missed symmetry .

Q. How can researchers validate synthetic intermediates when spectroscopic data are inconclusive?

- Approach : Combine multiple techniques:

- MS/MS fragmentation to confirm backbone connectivity.

- 2D NMR (NOESY/ROESY) to assign stereochemistry.

- X-ray powder diffraction (XRPD) to compare with known polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.